5-Methyl-2,5,7-triazaspiro[3.4]octan-8-one hydrochloride
Overview
Description
5-Methyl-2,5,7-triazaspiro[3.4]octan-8-one hydrochloride is a chemical compound with the molecular formula C6H11N3O·HCl. It is a spirocyclic compound, which means it contains a unique ring structure where two rings are connected through a single atom. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2,5,7-triazaspiro[3.4]octan-8-one hydrochloride typically involves the reaction of appropriate amines with cyclic ketones under controlled conditions. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt. The reaction conditions often include moderate temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistency and quality. The final product is often purified through crystallization or other separation techniques to achieve the required purity levels for various applications.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2,5,7-triazaspiro[3.4]octan-8-one hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen atoms, while reduction may produce simpler amine derivatives.
Scientific Research Applications
5-Methyl-2,5,7-triazaspiro[3.4]octan-8-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methyl-2,5,7-triazaspiro[3.4]octan-8-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2,5,7-Triazaspiro[3.4]octan-8-one hydrochloride
- 5-Methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride
Uniqueness
5-Methyl-2,5,7-triazaspiro[3.4]octan-8-one hydrochloride is unique due to its specific spirocyclic structure and the presence of a methyl group at the 5-position. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
5-methyl-2,5,7-triazaspiro[3.4]octan-8-one;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O.ClH/c1-9-4-8-5(10)6(9)2-7-3-6;/h7H,2-4H2,1H3,(H,8,10);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMXFIHPNMFPTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CNC(=O)C12CNC2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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